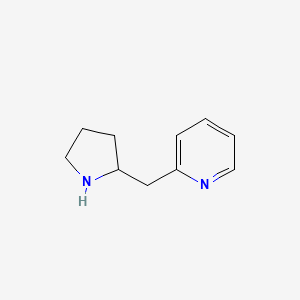

2-(Pyrrolidin-2-ylmethyl)pyridine

Descripción general

Descripción

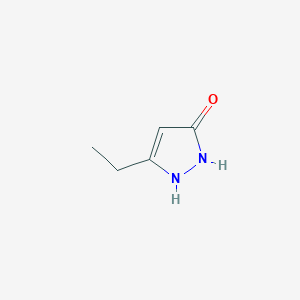

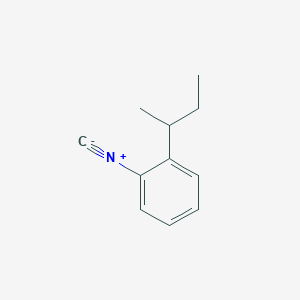

“2-(Pyrrolidin-2-ylmethyl)pyridine” is a chemical compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This compound is part of a class of chemicals known as heterocycles, which are widely used in medicinal chemistry .

Synthesis Analysis

The synthesis of pyrrolidine compounds involves either the construction of the ring from different cyclic or acyclic precursors or the functionalization of preformed pyrrolidine rings . The specific synthesis process for “2-(Pyrrolidin-2-ylmethyl)pyridine” is not detailed in the available literature.Molecular Structure Analysis

The molecular structure of “2-(Pyrrolidin-2-ylmethyl)pyridine” includes a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization . The non-planarity of the ring also increases three-dimensional coverage, a phenomenon called "pseudorotation" .Aplicaciones Científicas De Investigación

Anti-fibrotic Activity

“2-(Pyrrolidin-2-ylmethyl)pyridine” derivatives have been synthesized and evaluated for their biological activities against immortalized rat hepatic stellate cells (HSC-T6), indicating potential anti-fibrotic activity. This application is significant in the development of treatments for liver fibrosis, a condition characterized by excessive accumulation of extracellular matrix proteins including collagen that occurs in most types of chronic liver diseases .

Drug Discovery Scaffold

The pyrrolidine ring, a core structure within “2-(Pyrrolidin-2-ylmethyl)pyridine”, is a versatile scaffold in drug discovery. It has been reported that bioactive molecules characterized by the pyrrolidine ring and its derivatives show target selectivity, which is crucial for the development of new medications with fewer side effects .

Pharmacological Applications

Pyridine-based compounds, like “2-(Pyrrolidin-2-ylmethyl)pyridine”, have a broad range of pharmacological applications. These compounds are explored for their unique properties and modes of action, which are essential to meet future challenges in pharmaceutical research .

Medicinal Chemistry

In medicinal chemistry, pyridinone derivatives, which share a similar pyridine core to “2-(Pyrrolidin-2-ylmethyl)pyridine”, have been optimized for activity against various biological targets. For instance, manipulation of aryl groups on the pyridinone ring has led to the discovery of potent non-competitive AMPA receptor antagonists .

Mecanismo De Acción

Target of Action

Compounds with a pyrrolidine ring, such as 2-(pyrrolidin-2-ylmethyl)pyridine, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .

Mode of Action

It’s known that the pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound may interact with its targets in a way that is influenced by its three-dimensional structure.

Biochemical Pathways

It’s worth noting that pyrrolidine derivatives have been associated with a variety of biological activities .

Pharmacokinetics

The introduction of heteroatomic fragments in molecules like 2-(pyrrolidin-2-ylmethyl)pyridine is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

Compounds with a pyrrolidine ring have been associated with a variety of biological activities .

Safety and Hazards

Direcciones Futuras

While specific future directions for “2-(Pyrrolidin-2-ylmethyl)pyridine” are not detailed in the available literature, there is ongoing interest in the development of new pyrrolidine compounds with different biological profiles . This includes the design of novel heterocyclic compounds with potential biological activities .

Propiedades

IUPAC Name |

2-(pyrrolidin-2-ylmethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-2-6-11-9(4-1)8-10-5-3-7-12-10/h1-2,4,6,10,12H,3,5,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAPUOOBIEAPWAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401303112 | |

| Record name | 2-(2-Pyrrolidinylmethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401303112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Pyrrolidin-2-ylmethyl)pyridine | |

CAS RN |

524674-44-0 | |

| Record name | 2-(2-Pyrrolidinylmethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=524674-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Pyrrolidinylmethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401303112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Ethoxy-5-[(4-ethylpiperazino)sulfonyl]nicotinic acid](/img/structure/B1308253.png)

![7-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1308285.png)